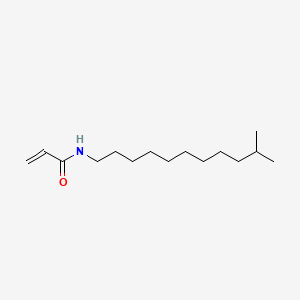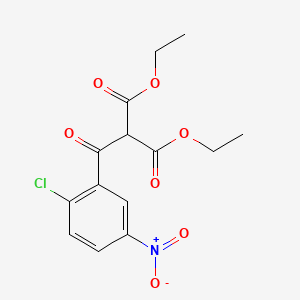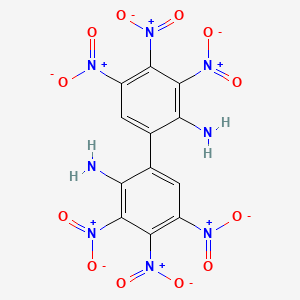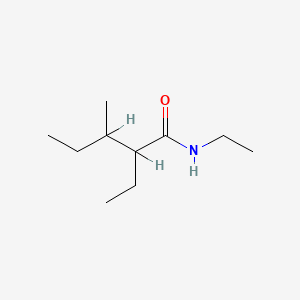
N,2-Diethyl-3-methylvaleramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Diethyl-3-methylvaleramide is an organic compound with the molecular formula C10H21NO It is a derivative of valeramide, characterized by the presence of ethyl and methyl groups attached to the nitrogen and carbon atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
N,2-Diethyl-3-methylvaleramide can be synthesized through several methods. One common approach involves the reaction of 3-methylvaleric acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N,2-Diethyl-3-methylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
N,2-Diethyl-3-methylvaleramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which N,2-Diethyl-3-methylvaleramide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling and function .
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethylformamide: Used as a solvent in various chemical reactions.
Uniqueness
N,2-Diethyl-3-methylvaleramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike DEET, which is primarily used for its insect-repellent properties, this compound has broader applications in scientific research and industry .
特性
CAS番号 |
94333-42-3 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
N,2-diethyl-3-methylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-5-8(4)9(6-2)10(12)11-7-3/h8-9H,5-7H2,1-4H3,(H,11,12) |
InChIキー |
GXTTUHOVBQMJLW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


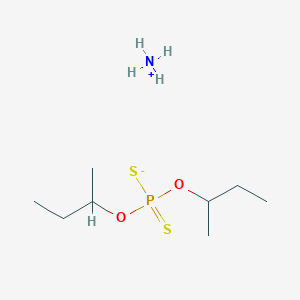
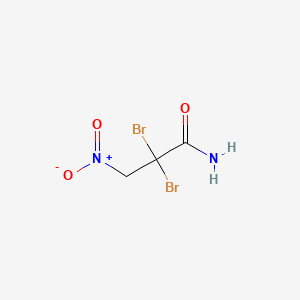
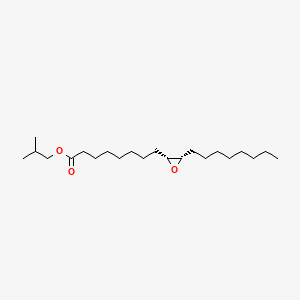
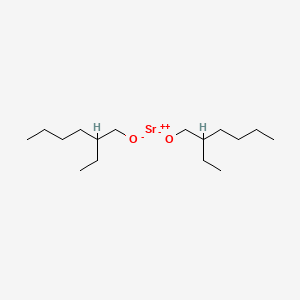
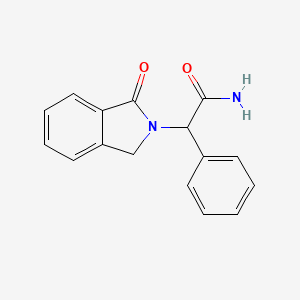
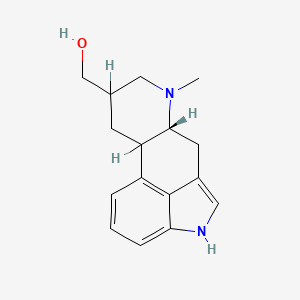
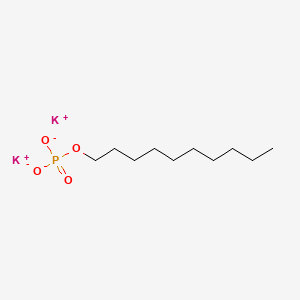
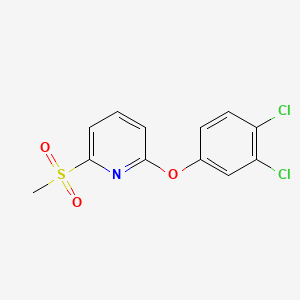
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
